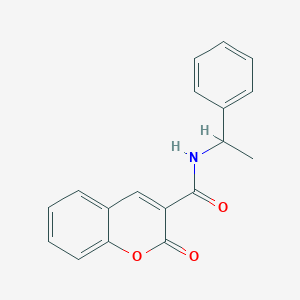

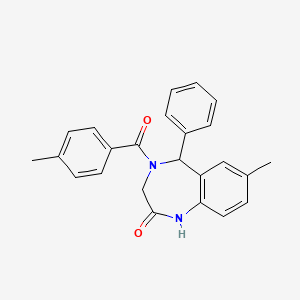

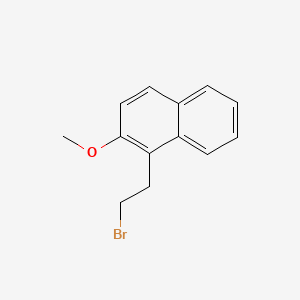

2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide, also known as PEC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Polymorphism

- 4-Oxo-N-phenyl-4H-chromene-2-carboxamide , a related compound, has shown interesting crystallographic properties. It crystallizes in different space groups, exhibiting anti-rotamer conformation about the C-N bond. The amide O atom's position varies, affecting the overall molecular structure. These characteristics suggest potential applications in material science and molecular engineering (Reis et al., 2013).

Synthesis and Antimicrobial Activity

- A derivative of 2-oxo-2H-chromene-3-carboxamide has been used to create new azole systems. These synthesized compounds demonstrated high antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Azab et al., 2017).

Biological Properties and Antibacterial Activity

- The synthesis of compounds like 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and their subsequent evaluation for biological properties have been explored. These compounds showed promising antibacterial activity against various bacteria, indicating potential for pharmaceutical applications (Ramaganesh et al., 2010).

Eco-Friendly Synthesis

- An eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed. This method emphasizes sustainable chemistry practices and could be influential in green chemistry (Proença & Costa, 2008).

Molecular Conformation Studies

- Studies on 2-oxo-2H-chromene-3-carboxylates have provided insights into molecular conformations and supramolecular structures. This research is valuable for understanding molecular interactions and designing compounds with specific structural requirements (Gomes et al., 2019).

Fluorescent Probe Development

- The development of a fluorescent probe for Cu(II) using a derivative of 2-oxo-2H-chromene-3-carboxamide highlights its potential in analytical chemistry and sensor technology (Bekhradnia et al., 2016).

Synthesis of Heterocycles with Antimicrobial Activity

- The synthesis of heterocycle compounds utilizing 2-oxo-2H-chromene-3-carboxamide derivatives has shown notable antimicrobial activity. This research contributes to the discovery of new antimicrobial compounds (Raval et al., 2012).

Application in Diversity-Oriented Synthesis

- A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives demonstrates the compound's versatility in creating diverse chemical libraries. This is important for drug discovery and chemical biology (Vodolazhenko et al., 2012).

HIV Integrase Inhibition

- Research on 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide derivatives as HIV integrase inhibitors offers potential for developing new antiviral drugs (Wadhwa et al., 2020).

Eigenschaften

IUPAC Name |

2-oxo-N-(1-phenylethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-12(13-7-3-2-4-8-13)19-17(20)15-11-14-9-5-6-10-16(14)22-18(15)21/h2-12H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPIQXDFYRQCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321258 |

Source

|

| Record name | 2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204706 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide | |

CAS RN |

304887-47-6 |

Source

|

| Record name | 2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.0]heptan-3-one](/img/structure/B2744154.png)

![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)

![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)

![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)

![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)